6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is a notable compound in the field of organic chemistry, particularly for its potential applications in medicinal chemistry. It possesses the molecular formula and a molecular weight of 222.63 g/mol. The compound is characterized by its chloromethyl and pyrazinyl substituents on the pyrimidine ring, which contribute to its reactivity and biological activity. Its purity is typically around 95%, making it suitable for various research applications, including synthesis and structural analysis of heterocyclic compounds.
The synthesis of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL can be achieved through several methods, often involving multi-step reactions. One common approach includes the use of chloromethylation reactions, where chloromethyl groups are introduced into the pyrimidine framework. This can be performed using reagents such as chloromethyl methyl ether in the presence of a base to facilitate the reaction under controlled conditions.
The synthesis typically involves:
The reaction conditions such as temperature, solvent choice (e.g., acetone), and reaction time are critical for optimizing yield and purity .
The structure of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL features a pyrimidine ring substituted with a chloromethyl group at the 6-position and a pyrazinyl group at the 2-position. This configuration is essential for its biological activities.
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL can undergo various chemical reactions due to its functional groups:
Characterization of these reactions typically involves monitoring changes via chromatography (e.g., High Performance Liquid Chromatography), NMR, and mass spectrometry to ascertain product formation and yield .
The mechanism of action for 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL is primarily linked to its ability to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. For instance, compounds with similar structures have shown activity against tyrosine kinases, which play crucial roles in cell signaling and cancer progression.
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), thereby reducing prostaglandin synthesis . The specific binding interactions and conformational changes upon target engagement require further investigation through biochemical assays.
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL typically appears as a solid at room temperature with a melting point that can vary based on purity.
Key chemical properties include:
This compound is primarily used in:
Research continues to explore its full potential in various therapeutic areas, particularly in developing novel treatments based on its unique chemical structure .
Pyrimidine derivatives constitute a cornerstone of medicinal chemistry due to their structural mimicry of endogenous nucleobases and versatile pharmacological profiles. These heterocyclic frameworks serve as privileged scaffolds in anticancer, antiviral, and antimicrobial agents, leveraging their ability to interact with biological targets through hydrogen bonding, π-stacking, and dipole interactions. The compound 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol (C₉H₇ClN₄O; CID 152532310) exemplifies this class, featuring a chloromethyl group that enhances electrophilic reactivity for covalent binding or further derivatization [1]. Its molecular architecture combines a pyrimidin-4-ol core with a pyrazine appendage, creating a hybrid structure optimized for target engagement. Pyrimidine-based drugs like 5-fluorouracil and capecitabine validate this scaffold’s clinical relevance, primarily through thymidylate synthase inhibition and DNA synthesis disruption. The chloromethyl substituent in this specific compound further potentiates its utility as a synthetic intermediate for alkylation reactions, enabling the development of prodrugs or targeted conjugates [1] [8].
Property | Value |
---|---|
Molecular Formula | C₉H₇ClN₄O |
Molecular Weight | 222.64 g/mol |
Hybridization | sp²/sp³ |
Key Functional Groups | Chloromethyl, Pyrimidin-4-ol, Pyrazinyl |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (pyrimidin-4-ol) |
Hybrid heterocycles integrating pyrimidine with complementary ring systems (e.g., pyrazine, pyrazole) exhibit enhanced target specificity and pharmacokinetic properties. The fusion of 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol’s pyrimidine core with a pyrazine ring exemplifies this strategy, broadening its interactions with enzymatic pockets. Pyrazine’s electron-deficient nature augments the compound’s ability to engage in π-π stacking and charge-transfer interactions, crucial for binding kinase ATP sites [1] [8]. Such hybrids demonstrate dual mechanisms: antiproliferative activity via kinase inhibition and antiparasitic effects through folate pathway disruption. For instance, pyrazolopyrimidine derivatives (structural analogs) show IC₅₀ values of 6–99 nM against colorectal (HCT-116) and breast (MCF-7) cancer lines, underscoring the efficacy of hybrid scaffolds [4] [8]. Additionally, the chloromethyl group enables facile synthesis of thioglycoside conjugates (e.g., compounds 14 and 15 in [4]), which enhance cellular uptake and bioavailability. This modular design aligns with trends in molecular hybridization, where synergistic pharmacophores overcome resistance mechanisms in oncology and infectious diseases [4] [8].
Kinases regulate critical pathways in cancer (e.g., cell cycle progression) and infectious diseases (e.g., parasite proliferation), making them prime targets for pyrimidine-based inhibitors. 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol’s structural analogs inhibit cyclin-dependent kinase 2 (CDK2/cyclin A2) at submicromolar concentrations (IC₅₀ = 0.057–0.184 μM) [3] [4]. CDK2 inhibition arrests tumor cells at G1/S phase, preventing DNA replication in malignancies like hepatocellular carcinoma and glioblastoma. The compound’s pyrazine moiety anchors it to the kinase hinge region via hydrogen bonding with Leu83, while the chloromethyl group enables covalent modification or linker attachment for bifunctional inhibitors [3] [4]. Beyond oncology, kinase targeting disrupts essential signaling in protozoans (e.g., Plasmodium kinases), validating this compound’s potential in antiparasitic applications. Patent WO2010014939A1 highlights pyrimidine derivatives as TOR serine-threonine kinase inhibitors, regulating cell growth and metabolism in proliferative disorders [3].
Compound | IC₅₀ (nM) MCF-7 | IC₅₀ (nM) HCT-116 | IC₅₀ (nM) HepG-2 | CDK2 IC₅₀ (μM) |
---|---|---|---|---|
Analog 14 | 45 | 6 | 48 | 0.057 ± 0.003 |
Analog 15 | 46 | 7 | 48 | 0.119 ± 0.007 |
Sorafenib | 144 | 176 | 19 | 0.184 ± 0.01 |
Concluding Remarks
6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol epitomizes the strategic convergence of hybrid heterocyclic design and kinase-targeted therapeutics. Its multifunctional architecture supports diverse anticancer and antiparasitic applications, while serving as a versatile synthon for advanced drug candidates.
Compound Name | Chemical Context |
---|---|
6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol | Focal compound of this review |
Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor scaffold [4] |
5-(Chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one | Structural analog [1] |
2-Chloro-N-(6-(4-(chloromethyl)-6-hydroxypyrimidin-2-yl)pyridin-3-yl)acetamide | Bifunctional derivative [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: